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Compound of Interest

Compound Name: Sanfetrinem

Cat. No.: B15579135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of

sanfetrinem, a trinem beta-lactam, against a panel of other beta-lactam antibiotics. The data

presented herein focuses on the cross-resistance profiles of sanfetrinem in the context of

prevalent bacterial resistance mechanisms, including the production of beta-lactamases and

alterations in penicillin-binding proteins (PBPs). All quantitative data is summarized in

structured tables, and detailed experimental methodologies for key assays are provided. Visual

diagrams generated using Graphviz are included to illustrate critical resistance pathways and

experimental workflows.

Executive Summary
Sanfetrinem demonstrates a stability profile to many common beta-lactamases that is

comparable to carbapenems like imipenem. It retains significant activity against strains

producing extended-spectrum beta-lactamases (ESBLs) and is a weak inducer of AmpC beta-

lactamases. However, its efficacy is compromised by certain carbapenemases, particularly

metallo-beta-lactamases (MBLs) and some class A and D enzymes. Cross-resistance can be

observed with other carbapenems against strains harboring these enzymes. In contrast,

sanfetrinem often maintains activity against organisms resistant to many cephalosporins and

penicillins due to ESBL or AmpC hyperproduction.
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In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentrations (MICs) of sanfetrinem
and comparator beta-lactams against various bacterial strains with well-characterized

resistance mechanisms.

Table 1: MICs (µg/mL) of Sanfetrinem and Comparators against Enterobacter cloacae and

Citrobacter freundii with Varying AmpC β-Lactamase Expression

Organism
AmpC
Expressi
on

Sanfetrin
em

Imipenem Cefixime
Cefpodox
ime

Amoxicilli
n

E. cloacae Inducible 0.25 - 2 ≤ 1 8 - >128 8 - >128 >128

Basal 0.12 - 1 ≤ 1 8 - >128 8 - >128 ≤ 1 - 4

Derepress

ed
4 - 8 ≤ 1 >128 >128 >128

C. freundii Inducible 0.5 - 2 ≤ 1 8 - >128 8 - >128 >128

Basal 0.25 - 1 ≤ 1 8 - >128 8 - >128 ≤ 1 - 8

Derepress

ed
4 - 8 ≤ 1 >128 >128 >128

Data compiled from studies including Livermore et al.[1][2]

Table 2: MICs (µg/mL) of Sanfetrinem and Comparators against Strains with Extended-

Spectrum β-Lactamases (ESBLs)
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Organism
β-
Lactamase

Sanfetrinem Imipenem Cefixime
Cefpodoxim
e

E. coli

transconjuga

nt

TEM-10 0.25 0.25 16 128

E. coli

transconjuga

nt

SHV-5 0.12 0.25 32 >128

K.

pneumoniae
TEM-26 0.5 0.5 64 >128

Data abstracted from Livermore et al.[1][2]

Table 3: MICs (µg/mL) of Sanfetrinem and Comparators against Strains with Carbapenemases

Organism
β-
Lactamase

Sanfetrinem Imipenem Cefixime
Cefpodoxim
e

S.

marcescens
Sme-1 32 16 0.5 2

E. cloacae NMC-A 16 8 0.25 1

P. aeruginosa IMP-1 64 32 >128 >128

Data derived from studies by Livermore et al.[1][2]

Mechanisms of Cross-Resistance
Cross-resistance between sanfetrinem and other beta-lactams is primarily dictated by the

specific resistance mechanisms present in the bacteria.

Beta-Lactamase Production
The stability of the beta-lactam ring to hydrolysis by beta-lactamases is a critical determinant of

its efficacy.
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Class A (ESBLs): Sanfetrinem, like imipenem, is generally stable to hydrolysis by common

ESBLs such as TEM and SHV variants, which readily inactivate many third-generation

cephalosporins.[1][2]

Class C (AmpC): Sanfetrinem is a weak inducer of AmpC beta-lactamases and is more

stable to hydrolysis by these enzymes than cephalosporins like cefixime and cefpodoxime.[1]

[2] However, in strains where AmpC is derepressed (constitutively hyperproduced), a notable

increase in the MIC of sanfetrinem can be observed, although typically not to the same

extent as for cephalosporins.[1][2] Imipenem remains largely unaffected by AmpC

derepression.[1][2]

Class B (Metallo-β-lactamases - MBLs): Sanfetrinem is susceptible to hydrolysis by MBLs

such as IMP-1, leading to high-level resistance.[1][2] This is a common feature among

carbapenems.

Class D and other Carbapenemases: Functional group 2f enzymes, including some class A

carbapenemases like Sme-1 and NMC-A, can significantly increase the MICs of

sanfetrinem.[1][2]

Table 4: Hydrolytic Efficiency (kcat, s⁻¹) of Selected β-Lactamases against Sanfetrinem and

Comparators

β-Lactamase Sanfetrinem Imipenem Cefpodoxime Amoxicillin

AmpC (E.

cloacae)
0.00033

No detectable

hydrolysis
8 25

TEM-1
No detectable

hydrolysis

No detectable

hydrolysis
- 2360

TEM-10
No detectable

hydrolysis

No detectable

hydrolysis
- 31

Data from Livermore et al.[1]
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Caption: Stability of beta-lactams to different beta-lactamase classes.

Penicillin-Binding Proteins (PBPs)
Alterations in the affinity of beta-lactams for their PBP targets can also lead to resistance. In

Streptococcus pneumoniae, resistance to penicillin is often mediated by modifications in PBPs.

Sanfetrinem, along with carbapenems, generally exhibits superior activity against penicillin-

resistant S. pneumoniae (PRSP) compared to penicillins and some cephalosporins. This is due

to its high affinity for essential PBPs, even in resistant strains.

Against penicillin-susceptible S. pneumoniae, the activity of sanfetrinem is similar to that of

penicillin, amoxicillin, cefotaxime, imipenem, and meropenem. However, against penicillin-

resistant strains, sanfetrinem and the carbapenems show superior activity. For highly

penicillin-resistant strains, the MIC90 of sanfetrinem is ≤1 μg/ml.
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The essential PBPs for imipenem and sanfetrinem in penicillin-susceptible strains appear to

be PBP 1a, while in more resistant isolates, both PBP 1a and PBP 2b are the likely essential

targets.

Other Resistance Mechanisms
Mechanisms such as porin loss and the upregulation of efflux pumps can contribute to reduced

susceptibility to beta-lactams, including sanfetrinem. These mechanisms restrict the access of

the antibiotic to its PBP targets in the periplasmic space of Gram-negative bacteria.
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Caption: General mechanisms of beta-lactam resistance in Gram-negative bacteria.

In Vivo Efficacy
In vivo studies in murine models have demonstrated the efficacy of sanfetrinem cilexetil (the

oral prodrug of sanfetrinem) against infections caused by various pathogens, including

methicillin-susceptible Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and

both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae. In a murine

respiratory infection model with penicillin-resistant S. pneumoniae, sanfetrinem cilexetil was

more effective than amoxicillin in reducing bacterial counts in the lungs.

While comprehensive in vivo studies directly comparing the cross-resistance of sanfetrinem
with a broad panel of beta-lactams against strains with diverse, well-characterized resistance

mechanisms are limited, the available data suggests that the in vitro stability profile of

sanfetrinem against many beta-lactamases translates to in vivo efficacy.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible

growth of a microorganism.

Methodology:

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight

at 35-37°C. Several colonies are used to inoculate a suitable broth medium (e.g., Mueller-

Hinton Broth). The broth is incubated until it achieves a turbidity equivalent to a 0.5

McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to a

final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Antibiotic Dilutions: Serial twofold dilutions of sanfetrinem and comparator

antibiotics are prepared in the appropriate broth medium in a 96-well microtiter plate.
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Inoculation and Incubation: Each well of the microtiter plate is inoculated with the

standardized bacterial suspension. The plates are incubated at 35-37°C for 18-24 hours.

Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at

which there is no visible growth of the organism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC105767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105767/
https://pubmed.ncbi.nlm.nih.gov/9593145/
https://pubmed.ncbi.nlm.nih.gov/9593145/
https://www.benchchem.com/product/b15579135#cross-resistance-studies-between-sanfetrinem-and-other-beta-lactams
https://www.benchchem.com/product/b15579135#cross-resistance-studies-between-sanfetrinem-and-other-beta-lactams
https://www.benchchem.com/product/b15579135#cross-resistance-studies-between-sanfetrinem-and-other-beta-lactams
https://www.benchchem.com/product/b15579135#cross-resistance-studies-between-sanfetrinem-and-other-beta-lactams
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579135?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

